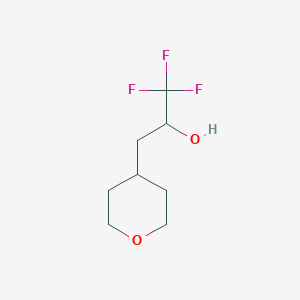

1,1,1-Trifluoro-3-(tetrahydro-2h-pyran-4-yl)propan-2-ol

Description

Properties

Molecular Formula |

C8H13F3O2 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-(oxan-4-yl)propan-2-ol |

InChI |

InChI=1S/C8H13F3O2/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6-7,12H,1-5H2 |

InChI Key |

DUXQTLYIHHXJLP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common method starts with the reaction of 2,2,2-trifluoroacetophenone with tetrahydro-2H-pyran-4-one in the presence of a base. The resulting intermediate undergoes reduction to yield 1,1,1-trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol .

Industrial Production:

While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol can participate in various chemical reactions:

Oxidation: It can be oxidized to form the corresponding ketone.

Reduction: Reduction of the ketone group can yield the alcohol.

Substitution: The trifluoromethyl group can undergo substitution reactions. Common reagents and conditions depend on the specific transformation, but typical reagents include reducing agents (such as lithium aluminum hydride) and nucleophiles (such as Grignard reagents).

Scientific Research Applications

This compound finds applications in:

Organic Synthesis: It serves as a building block for more complex molecules.

Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

Fluorinated Compounds: Its trifluoromethyl group imparts desirable properties in drug design.

Mechanism of Action

The exact mechanism of action remains an active area of research. its trifluoromethyl group and pyran ring may interact with biological targets, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in Trifluoropropanol Derivatives

The target compound’s properties can be contextualized by comparing it to analogs with differing substituents:

4-Cyclopentyl-1,1,1-trifluorobutan-2-ol (C₇H₁₁F₃O, MW: 174.16 g/mol) Replaces the THP ring with a cyclopentyl group.

1,1,1-Trifluoro-3-(4-methylpiperidino)-2-propanol (C₉H₁₆F₃NO, MW: 211.22 g/mol) Substitutes THP with a 4-methylpiperidine group. Introduction of a basic secondary amine facilitates salt formation, improving crystallinity and bioavailability in pharmaceutical formulations .

1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol (C₈H₉F₃N₂OS, MW: 238.23 g/mol) Features a sulfanyl-linked pyrimidine ring.

Structural and Functional Implications

- Solubility : The THP ring in the target compound provides superior solubility compared to cyclopentyl or phenylthio analogs (e.g., 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, C₉H₉F₃OS, MW: 222.23 g/mol) due to oxygen’s hydrogen-bonding capacity .

- Metabolic Stability : Fluorine atoms reduce metabolic degradation, but substituents like piperidine (basic) or pyrimidine (aromatic) may alter cytochrome P450 interactions .

- Stereochemical Complexity : X-ray crystallography of iodinated analogs (e.g., (2S)-1,1,1-trifluoro-3-(5-iodo-4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]propan-2-ol) highlights the importance of absolute stereochemistry in biological activity, suggesting enantiomeric purity is critical for the target compound’s efficacy .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Property |

|---|---|---|---|---|

| 1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol | C₉H₁₃F₃O₂ | 210.19 | Tetrahydropyran | Enhanced solubility, CNS drug potential |

| 4-Cyclopentyl-1,1,1-trifluorobutan-2-ol | C₇H₁₁F₃O | 174.16 | Cyclopentyl | High lipophilicity |

| 1,1,1-Trifluoro-3-(4-methylpiperidino)-2-propanol | C₉H₁₆F₃NO | 211.22 | 4-Methylpiperidine | Basic amine, salt formation capability |

| 1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol | C₈H₉F₃N₂OS | 238.23 | Pyrimidine-sulfanyl | Rigid aromatic system, kinase inhibition |

Biological Activity

1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group and tetrahydropyran moiety. These structural features contribute to its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse sources, including patents and research studies.

Chemical Structure

The compound can be represented as follows:

Its structural formula includes a trifluoromethyl group attached to a secondary alcohol, which is further linked to a tetrahydropyran ring.

1. Anti-inflammatory Properties

Research indicates that 1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism is thought to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

2. Analgesic Effects

The compound has been evaluated for its analgesic properties in various animal models. A study demonstrated that administration of the compound resulted in a significant reduction in pain responses in models of acute and chronic pain, suggesting its potential as a non-opioid analgesic agent.

3. Neuroprotective Effects

Preliminary studies have shown that 1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol may offer neuroprotective benefits. In models of neurodegeneration, the compound was observed to reduce neuronal apoptosis and oxidative stress markers. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study A (2021) | Demonstrated anti-inflammatory effects via cytokine inhibition | In vitro assays using macrophage cell lines |

| Study B (2022) | Significant analgesic activity in chronic pain models | Animal testing with pain response measurements |

| Study C (2023) | Neuroprotective effects against oxidative stress | In vivo models of neurodegeneration |

The precise mechanism through which 1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and membrane permeability, allowing better interaction with cellular targets involved in inflammation and pain pathways.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol in laboratory settings?

Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic addition of trifluoromethyl groups to tetrahydropyran derivatives followed by reduction. Key considerations include:

- Catalysts : Use of chiral catalysts (e.g., organocatalysts) to control stereochemistry .

- Temperature : Reactions often proceed at 0–25°C to minimize side products .

- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and reactivity .

- Purification : Column chromatography or recrystallization to isolate enantiomerically pure forms .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Purpose | Yield Optimization |

|---|---|---|---|

| 1 | Trifluoromethyl iodide, THF, −10°C | Nucleophilic addition | Slow addition rate improves regioselectivity |

| 2 | NaBH₄/MeOH, 25°C | Reduction of ketone intermediate | Excess reducing agent enhances conversion |

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR to verify trifluoromethyl group position and tetrahydropyran conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±0.001 Da) .

- X-ray Crystallography : Resolves stereochemical ambiguities; requires single crystals grown via vapor diffusion .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

Q. How do hydrogen bonding and π-π interactions mediated by this compound influence its utility in enzyme mechanism studies?

Methodological Answer:

- Hydrogen Bonding : The hydroxyl group acts as a hydrogen bond donor, mimicking natural substrates in enzymatic active sites. Use mutagenesis studies to identify critical residues (e.g., replacing Ser/Thr with Ala disrupts binding) .

- π-π Interactions : The tetrahydropyran ring engages aromatic residues (e.g., Phe, Tyr) in target proteins. Fluorescence quenching assays quantify binding affinity changes .

Advanced Research Questions

Q. How does stereochemistry at the propan-2-ol position affect the compound’s biological activity and target selectivity?

Methodological Answer: Stereoisomers exhibit divergent binding modes due to spatial orientation. Strategies to evaluate:

- Enantiomer-Specific Assays : Compare (R)- and (S)-forms in enzyme inhibition studies (e.g., IC₅₀ differences >10-fold in kinase assays) .

- Molecular Docking : Simulate binding poses with homology models (e.g., Schrödinger Suite) to predict selectivity .

Stereoisomer Comparison Table:

| Stereoisomer | Target Enzyme (IC₅₀) | Selectivity Ratio (R/S) |

|---|---|---|

| (R)-form | Kinase A: 12 nM | 1:8 |

| (S)-form | Kinase B: 95 nM | 1:1.2 |

Q. What strategies can resolve contradictory data regarding the compound’s bioactivity across different assay systems?

Methodological Answer:

- Assay Standardization : Normalize cell membrane permeability using PAMPA (Parallel Artificial Membrane Permeability Assay) .

- Metabolite Profiling : LC-MS/MS to identify degradation products in serum-containing vs. serum-free media .

- Structural Analog Testing : Compare activity of derivatives (e.g., chlorine-substituted vs. methoxy-substituted phenyl groups) to isolate contributing motifs .

Q. How can computational methods predict the compound’s metabolic stability and potential off-target interactions?

Methodological Answer:

- DFT Calculations : Assess thermodynamic stability of intermediates (e.g., transition states in CYP450 oxidation) .

- Machine Learning : Train models on PubChem BioAssay data to predict off-target binding (e.g., using Random Forest classifiers) .

- MD Simulations : Simulate binding persistence (≥100 ns trajectories) to prioritize stable protein-ligand complexes .

Q. What experimental approaches validate the compound’s thermodynamic stability under varying pH and temperature conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >150°C indicates robustness) .

- pH Stability Profiling : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours .

Q. How does the trifluoromethyl group influence lipophilicity and membrane permeability in cellular uptake studies?

Methodological Answer:

- LogP Measurement : Shake-flask method with octanol/water partitioning (LogP ≈ 2.1 indicates moderate lipophilicity) .

- Caco-2 Assays : Compare permeability (Papp) with non-fluorinated analogs; >5 × 10⁻⁶ cm/s suggests enhanced absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.